![molecular formula C11H12BrNO3 B178345 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 121082-86-8](/img/structure/B178345.png)
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Overview
Description
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an epoxide to form the oxazolidinone ring. The final step involves the bromination of the methyl group using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic substitution: Substituted oxazolidinones with various functional groups.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the oxazolidinone ring.
Scientific Research Applications
Pharmaceutical Applications
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied for its potential as a pharmaceutical agent. Its oxazolidinone structure is significant in medicinal chemistry, particularly in developing antibacterial agents.
Case Study: Antibacterial Activity
Research indicates that compounds similar to oxazolidinones exhibit potent antibacterial activity against Gram-positive bacteria. The bromomethyl group enhances the reactivity of the compound, potentially increasing its efficacy against resistant strains .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to be used in the development of various derivatives with modified biological activities.
Synthetic Utility
The bromomethyl group can be substituted or eliminated to yield different derivatives that may possess enhanced pharmacological properties. This makes it a valuable building block in drug discovery and development .
Biological Studies
This compound has been explored for its biological activities beyond antibacterial properties.
Case Study: Cytotoxicity Studies
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. Further investigations are needed to elucidate the mechanisms behind its action and to evaluate its safety profile .
Material Science Applications
The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in the formulation of polymers and coatings.
Example Application
In polymer chemistry, oxazolidinone derivatives are utilized to enhance the thermal stability and mechanical properties of materials. This application is crucial for developing advanced materials with specific performance characteristics .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Uniqueness
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative may exhibit different reactivity and selectivity in chemical and biological systems.
Biological Activity
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, with the CAS number 121082-86-8, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group, a methoxy-substituted phenyl group, and an oxazolidinone ring structure, which may contribute to its pharmacological properties.
- Molecular Formula: C11H12BrNO3
- Molecular Weight: 286.12 g/mol
- Structural Characteristics: The compound includes an oxazolidinone ring, which is known for its role in antibiotic activity and other pharmacological effects.
Antimicrobial Properties
Research indicates that oxazolidinones, including derivatives like this compound, exhibit significant antimicrobial activity. They are primarily recognized for their effectiveness against Gram-positive bacteria. The mechanism of action typically involves inhibition of protein synthesis by binding to the bacterial ribosome.
Case Study Findings:
- Activity Against Resistant Strains: Studies have shown that compounds within this class can be effective against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium.
- In Vitro Tests: In vitro assays demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) that is competitive with established antibiotics like linezolid .
Antitumor Activity
The oxazolidinone scaffold has also been explored for antitumor properties. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines.
Research Findings:
- Cell Line Studies: In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed promising results in inhibiting cell proliferation. The IC50 values were comparable to those of leading chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis: Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by interfering with the ribosomal function.
- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Summary of Biological Activities
Activity Type | Target Organism/Cell Type | MIC/IC50 Value | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 4 µg/mL | |
Antimicrobial | Enterococcus faecium | 8 µg/mL | |
Antitumor | MCF-7 (Breast Cancer) | 10 µM |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
Parameter | Value |
---|---|
Absorption | Rapid |
Distribution | Tissue penetration observed |
Metabolism | Hepatic |
Elimination Half-life | Approximately 6 hours |
Properties
IUPAC Name |
5-(bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIXWZEMZSSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569303 | |
Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121082-86-8 | |
Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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